molecular formula C15H12N2O B7536939 1-(Quinolin-8-ylmethyl)pyridin-2-one

1-(Quinolin-8-ylmethyl)pyridin-2-one

Katalognummer: B7536939
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: BLKOKLWHKVMQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinolin-8-ylmethyl)pyridin-2-one is a heterocyclic compound comprising a quinoline scaffold linked via a methylene bridge to a pyridin-2-one moiety. The quinoline system is a bicyclic aromatic structure with a nitrogen atom at position 1, while the pyridin-2-one ring introduces a ketone group at position 2. Its synthesis typically involves N-alkylation reactions, such as the coupling of 2-pyridinone with a halogenated quinoline derivative under basic conditions (e.g., KOtBu in THF/DMF) .

Key structural features include:

  • Planarity and Dihedral Angles: The quinoline ring is nearly planar, while the pyridin-2-one ring forms a significant dihedral angle (~85.9°) with the quinoline system, as observed in structurally analogous compounds like 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one .
  • Intermolecular Interactions: Strong hydrogen bonding (C–H⋯O/N) and π–π stacking stabilize the crystal lattice, enhancing thermal stability and influencing solubility .

Eigenschaften

IUPAC Name

1-(quinolin-8-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-14-8-1-2-10-17(14)11-13-6-3-5-12-7-4-9-16-15(12)13/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKOKLWHKVMQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Quinolin-8-ylmethyl)pyridin-2-one and related compounds:

Compound Molecular Formula Substituents Dihedral Angle (Quinoline/Pyridinone) Key Interactions Biological Relevance
1-(Quinolin-8-ylmethyl)pyridin-2-one C₁₅H₁₂N₂O None on quinoline ~85° (estimated from analogs) C–H⋯O, π–π stacking Scaffold for kinase inhibitors
1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one C₁₆H₁₃ClN₂O 2-Cl, 8-Me on quinoline 85.93° (experimentally determined) C–H⋯O, C–H⋯N, π–π Antibacterial/antifungal activity
Pyrano[3,2-c]quinoline derivatives Varies (e.g., C₁₅H₁₀N₂O₂) Fused pyran ring N/A (fused ring system) Enhanced π–π interactions Anticancer leads
1-Methyl-2-pyrrolidinone (NMP) C₅H₉NO Cyclic amide N/A Solvent properties, H-bond acceptor Industrial solvent, drug delivery

Key Comparisons :

Substituent Effects: The presence of 2-chloro and 8-methyl groups in 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one increases steric bulk and electron-withdrawing effects compared to the unsubstituted 1-(Quinolin-8-ylmethyl)pyridin-2-one. This enhances intermolecular interactions (e.g., stronger C–H⋯Cl contacts) and may improve binding affinity in biological targets . Pyrano[3,2-c]quinoline derivatives exhibit fused ring systems, which confer rigidity and improved π–π stacking but reduce synthetic accessibility compared to the simpler methylene-linked structure of 1-(Quinolin-8-ylmethyl)pyridin-2-one .

Synthetic Accessibility: 1-(Quinolin-8-ylmethyl)pyridin-2-one is synthesized via straightforward N-alkylation, while pyrano-fused derivatives require multi-step cyclization reactions (e.g., ethoxymethylenemalononitrile-mediated annulation) . The chloro-methyl analog requires halogenated precursors (e.g., 2-chloro-3-(chloromethyl)-8-methylquinoline), increasing synthetic complexity but enabling tailored crystallinity .

Thermodynamic and Solubility Properties: The dihedral angle (~85°) between the quinoline and pyridin-2-one rings in both the parent compound and its chloro-methyl analog reduces conjugation, lowering melting points compared to planar fused systems like pyranoquinolines . The unsubstituted 1-(Quinolin-8-ylmethyl)pyridin-2-one likely has higher solubility in polar solvents due to fewer hydrophobic substituents, whereas the chloro-methyl analog may exhibit better crystallinity for X-ray studies .

Biological Activity: The chloro-methyl derivative has demonstrated antimicrobial activity, attributed to the electron-withdrawing Cl group enhancing interactions with bacterial enzymes .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of the chloro-methyl analog reveals a distorted geometry that may mimic transition states in enzyme-binding pockets, suggesting utility in drug design .
  • Limitations: The unsubstituted 1-(Quinolin-8-ylmethyl)pyridin-2-one lacks functional groups for targeted bioactivity, necessitating further derivatization for therapeutic applications.
  • Future Directions : Hybridizing the pyridin-2-one scaffold with substituents from active analogs (e.g., 2-Cl, 8-Me) could optimize pharmacokinetic properties while retaining synthetic feasibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.